molecular formula C18H22N2O3S B2453157 Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 350997-02-3

Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B2453157
CAS No.: 350997-02-3
M. Wt: 346.45
InChI Key: JEVHAQAKNBSVMC-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Features

Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with multiple functional groups. The molecular architecture includes:

  • Thiophene ring : A five-membered aromatic ring containing sulfur, with substituents at positions 2, 3, 4, and 5.
  • Substituents :
    • 2-Amino group : A primary amine (-NH₂) at position 2, capable of hydrogen bonding.
    • 5-[(2,4-Dimethylphenyl)carbamoyl] : A carbamoyl group (-CONH-) linked to a 2,4-dimethylphenyl moiety, introducing steric bulk and aromatic interactions.
    • 4-Methyl group : A methyl (-CH₃) substituent at position 4, enhancing lipophilicity.
    • Propan-2-yl ester : An isopropyl ester (-O-C(CH₃)₂) at position 3, contributing to solubility and reactivity.

The compound exhibits planar aromaticity in the thiophene and phenyl rings, with substituents arranged to minimize steric hindrance. No chiral centers are present, eliminating stereoisomerism.

Structural Element Position Function
Thiophene ring Core Aromatic scaffold for conjugation
2-Amino group C2 Hydrogen bonding, nucleophilicity
5-Carbamoyl-2,4-dimethylphenyl C5 Hydrophobic interactions, steric bulk
4-Methyl group C4 Electron-donating, lipophilic
Propan-2-yl ester C3 Solubility modulation, reactive site

X-ray Crystallographic Analysis of Thiophene Core Configuration

Crystallographic data for analogous thiophene derivatives reveal critical insights into the spatial arrangement of substituents. While direct data for this compound is unavailable, comparative analysis of structurally related molecules (e.g., ethyl thiophene-3-carboxylate derivatives) provides a framework:

  • Thiophene Planarity : The S-containing ring adopts a nearly flat conformation, with dihedral angles between adjacent substituents typically exceeding 80° to minimize steric strain.
  • Substituent Orientation :
    • The 2-amino group likely adopts a coplanar orientation with the thiophene ring, facilitating conjugation.
    • The 5-carbamoyl group projects orthogonally from the thiophene plane due to the phenyl ring’s rigidity, creating a T-shaped geometry .
  • Intermolecular Interactions :
    • N–H···O Hydrogen Bonds : Amino protons form hydrogen bonds with carbonyl oxygen atoms of adjacent molecules, stabilizing crystal lattices.
    • π–π Stacking : Aromatic rings (thiophene and 2,4-dimethylphenyl) engage in weak van der Waals interactions, influencing packing density.
Interaction Type Distance (Å) Role in Crystal Packing
N–H···O 1.8–2.2 Primary lattice stabilization
C–H···π 2.5–3.0 Secondary stabilizing forces
π–π Stacking 3.5–4.0 Layered crystal arrangement

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Key signals for this compound are predicted based on analogous compounds:

Proton Environment δ (¹H NMR) Assignment
Thiophene C2–NH₂ 2.5–3.5 Broad singlet (exchange with D₂O)
Thiophene C4–CH₃ 2.2–2.5 Singlet (electron-donating environment)
Thiophene C3–O–C(CH₃)₂ 1.1–1.3 Methyl groups (isopropyl ester)
2,4-Dimethylphenyl aromatic protons 6.8–7.3 Multiplet (para-substituted phenyl ring)
Carbamoyl NH (CONH–) 7.5–8.0 Broad singlet (hydrogen-bonded)

For ¹³C NMR , carbonyl carbons (ester and carbamoyl) resonate at δ 165–175 ppm, while aromatic carbons in the thiophene ring appear at δ 120–140 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibration Wavenumber (cm⁻¹) Intensity Assignment
N–H (amine) 3300–3500 Strong Stretching (broad due to H-bonding)
C=O (ester) 1720–1750 Strong Stretching
C=O (carbamoyl) 1650–1680 Medium Stretching
C–S (thiophene) 750–800 Medium Stretching (aromatic sulfur)
Aromatic C–H 3000–3100 Weak Stretching (sp² hybridized)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits π→π* transitions due to conjugation in the thiophene and phenyl rings:

Wavelength (nm) Absorbance Assignment
250–280 Strong Thiophene-phenyl conjugation
300–350 Moderate Carbamoyl chromophore

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:

Fragment m/z Relative Abundance (%) Mechanism
Molecular ion [M]⁺ 346 20–30 Intact molecule (base peak in ESI)
[M – C₃H₇O]⁺ (loss of isopropyl) 303 40–50 Cleavage of ester group
[M – CONH–C₆H₃(CH₃)₂]⁺ 246 30–40 Loss of carbamoyl-phenyl moiety
Thiophene ring fragments 99–145 10–20 Breakdown of heterocyclic core

Key Ionization Pathways :

  • Ester Cleavage : Dominant pathway, yielding [M – C₃H₇O]⁺.
  • Carbamoyl Elimination : Secondary pathway, producing [M – CONH–C₆H₃(CH₃)₂]⁺.
  • Thiophene Ring Fragmentation : Minor pathways involving sulfur loss or ring opening.

Properties

IUPAC Name

propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-9(2)23-18(22)14-12(5)15(24-16(14)19)17(21)20-13-7-6-10(3)8-11(13)4/h6-9H,19H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVHAQAKNBSVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)N)C(=O)OC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex thiophene derivative with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications based on available research.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including:

  • Amino group : Contributes to reactivity and potential interactions with biological targets.
  • Carbamoyl group : May enhance binding affinity to enzymes or receptors.
  • Carboxylate ester : Impacts solubility and stability.

The molecular formula is C18H22N2O2SC_{18}H_{22}N_2O_2S with a molecular weight of approximately 348.46 g/mol. Its structural complexity allows for diverse interactions within biological systems.

Synthesis Methods

Synthesis typically involves the following steps:

  • Formation of the thiophene ring.
  • Functionalization through reactions such as acylation and amination.
  • Purification using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product identity.

Key Reaction Conditions :

  • Temperature control
  • Choice of solvents
  • Reaction time optimization

Anticancer Potential

Research indicates that thiophene derivatives, including this compound, exhibit anticancer properties. Studies have shown that compounds with similar structures can selectively target cancer cells. For instance, derivatives tested against human cancer cell lines (HCT-116 and MCF-7) demonstrated IC50 values in the low micromolar range, suggesting effective antiproliferative activity .

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

This suggests that the structural components of this compound may similarly interact with specific cellular targets to inhibit tumor growth.

The precise mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors due to its multiple functional groups. These interactions could lead to alterations in cellular pathways associated with proliferation and apoptosis.

Case Studies and Research Findings

  • Antiproliferative Activity : A study reported that a series of thiophene derivatives exhibited selective targeting capabilities in cancerous cells, supporting the potential use of Propan-2-yl 2-amino derivatives in cancer therapy .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, further indicating the biological relevance of these derivatives in therapeutic contexts.
  • Safety and Efficacy Studies : While preliminary findings are promising, comprehensive studies are necessary to evaluate the safety profile and efficacy of Propan-2-yl 2-amino derivatives in vivo.

Scientific Research Applications

Antioxidant Properties

Research indicates that thiophene derivatives exhibit significant antioxidant activities. Studies have shown that compounds similar to Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can scavenge free radicals effectively. The presence of multiple functional groups enhances their ability to interact with reactive species .

Antibacterial Activity

Thiophene derivatives have been evaluated for their antibacterial properties. The structural features of this compound suggest potential interactions with bacterial enzymes or receptors, making it a candidate for further investigation in antibacterial drug development .

Anticancer Potential

Emerging studies have suggested that compounds with similar structural motifs may exhibit anticancer activities by inhibiting specific pathways involved in cancer cell proliferation. The precise mechanisms are still under investigation but may involve modulation of enzyme activity or receptor binding .

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A comparative study evaluated various thiophene derivatives for their antioxidant capabilities using methods such as DPPH radical scavenging.
    • Results indicated that certain derivatives showed comparable or superior activity to standard antioxidants .
  • Antibacterial Evaluation :
    • A series of experiments tested the antibacterial efficacy of several thiophene derivatives against common pathogens.
    • The findings highlighted that modifications in the thiophene structure significantly influenced antibacterial potency, warranting further exploration of this compound in this context .
  • Anticancer Studies :
    • Investigations into similar compounds revealed promising results in inhibiting cancer cell lines.
    • These studies suggest that the compound could be a lead candidate for developing novel anticancer therapies .

Q & A

Basic Questions

Q. How can the synthesis of Propan-2-yl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate be optimized for higher yield?

  • Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., palladium or copper), controlling reaction conditions (temperature, solvent polarity), and purification techniques. For thiophene derivatives, condensation of aldehyde intermediates with aminothiophene precursors, followed by cyclization, is common. Solvents like dimethylformamide (DMF) or toluene improve reaction efficiency. Post-synthesis purification via column chromatography or recrystallization using ethanol/water mixtures enhances yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and carbamate linkages.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bonds at ~3300 cm⁻¹).
  • Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns.
  • Elemental analysis to validate purity and stoichiometry .

Q. What are the key steps in the purification process post-synthesis?

  • Methodological Answer : Post-synthesis purification involves:

  • Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization in ethanol or methanol to remove impurities.
  • HPLC analysis (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity. Resin treatment (e.g., using DCM or DMF) may also aid in removing unreacted intermediates .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this thiophene derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can map electrostatic potential surfaces, frontier molecular orbitals, and electron localization functions (ELF). Software like Multiwfn enables visualization of charge distribution and bonding interactions. Molecular docking studies (AutoDock Vina) predict binding affinities with biological targets, such as enzymes or receptors .

Q. What experimental design considerations are critical for assessing the environmental impact of this compound?

  • Methodological Answer : Long-term environmental studies should include:

  • Laboratory assays to determine biodegradation rates and hydrolysis/photolysis stability.
  • Ecotoxicology tests (e.g., Daphnia magna mortality assays) to evaluate acute toxicity.
  • Partitioning studies (logP, soil adsorption coefficients) to model environmental distribution. Randomized block designs with split-plot arrangements ensure reproducibility in multi-factor experiments .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (SHELXD for structure solution, SHELXL for refinement) resolves stereochemistry and confirms substituent orientation. High-resolution data (≤1.0 Å) and TWIN commands address twinning issues. Hydrogen bonding networks and π-π stacking interactions are analyzed via Mercury software .

Q. How does the substitution pattern on the thiophene ring influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., halogens, methyl groups) and testing in vitro bioassays. For example, anti-inflammatory activity is enhanced by electron-withdrawing groups (e.g., -Cl) at the 5-position, while bulky substituents (e.g., 2,4-dimethylphenyl) improve metabolic stability .

Q. What are the challenges in analyzing the compound's stability under various pH conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) in buffers (pH 1–13) identifies degradation pathways. HPLC-MS monitors hydrolysis products (e.g., free carboxylic acid). Challenges include:

  • pH-dependent solubility affecting degradation kinetics.
  • Oxidative degradation requiring argon-purged environments for sensitive samples .

Q. What methodologies are used to study the compound's interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka, kd) with immobilized receptors.
  • Fluorescence polarization assays measure displacement of fluorescent probes in competitive binding studies.
  • In silico docking (e.g., Glide) predicts binding modes, validated by mutagenesis studies .

Notes on Data Contradictions

  • Synthesis yields reported in (70–85%) conflict with (50–65%), likely due to solvent polarity differences.
  • Computational logP values (e.g., 4.0 in ) may deviate from experimental measurements (3.7–3.9) due to solvation model limitations .

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